molecular formula C12H16N2O B12915669 2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one CAS No. 89438-59-5

2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one

Cat. No.: B12915669
CAS No.: 89438-59-5
M. Wt: 204.27 g/mol
InChI Key: HMBWNMKWZBZTMD-UHFFFAOYSA-N
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Description

2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one is a chemical compound based on the indazolone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The indazolone core is a bicyclic system featuring a benzene ring fused with a pyrazole ring bearing a ketone group. This structure is a key pharmacophore in drug discovery due to its impressive bioactivity profile. While specific studies on this exact analog are not available in the searched literature, compounds within this class have demonstrated a wide range of pharmacological properties, including serving as potent antiviral, antibacterial, antihyperglycemic, and antitumor agents . The indazole motif is a significant scaffold in the development of kinase inhibitors for cancer therapy. Several indazole-based drugs, such as Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and Axitinib, have been approved for clinical use, underscoring the therapeutic value of this heterocyclic system . Recent research continues to identify novel indazole derivatives as potent apoptotic antiproliferative agents that operate through a multi-targeted mechanism, inhibiting key kinases such as EGFR and BRAF, which are critical targets in oncology research . The specific substitution pattern on the indazolone core, including the butyl and methyl groups on this particular compound, is a common strategy medicinal chemists use to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. The synthesis of indazolone derivatives can be achieved through various methods. A prominent route involves the reaction of o-nitrobenzyl alcohols with primary amines, which can proceed via a photochemical or base-mediated pathway through a key o-nitrosobenzaldehyde intermediate . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

89438-59-5

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-butyl-5-methyl-1H-indazol-3-one

InChI

InChI=1S/C12H16N2O/c1-3-4-7-14-12(15)10-8-9(2)5-6-11(10)13-14/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

HMBWNMKWZBZTMD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N1)C=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-methyl-1H-indazol-3(2H)-one typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 2-bromo-1-phenylethanone with hydrazine hydrate can yield 1-phenyl-1H-indazole.

    Introduction of Substituents: The butyl and methyl groups can be introduced through alkylation reactions. For example, the reaction of 1-phenyl-1H-indazole with butyl bromide in the presence of a base such as potassium carbonate can yield 2-butyl-1-phenyl-1H-indazole. Similarly, methylation can be achieved using methyl iodide.

    Oxidation to Form the Ketone: The final step involves the oxidation of the indazole derivative to introduce the ketone functional group at the third position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 2-Butyl-5-methyl-1H-indazol-3(2H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new indazole derivatives with different substituents.

Scientific Research Applications

Inhibition of 5-Lipoxygenase

One of the primary applications of 2-butyl-5-methyl-1,2-dihydro-3H-indazol-3-one is its role as an inhibitor of the enzyme 5-lipoxygenase (5-LO). This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are mediators of inflammatory responses. The inhibition of 5-LO can be beneficial in treating various inflammatory and allergic diseases, including:

  • Asthma
  • Allergic Rhinitis
  • Arthritis

The compound has been shown to have a significant inhibitory effect on leukotriene biosynthesis without inducing methaemoglobinemia at therapeutic doses, making it a promising candidate for anti-inflammatory therapies .

Antimicrobial Properties

Research has indicated that derivatives of indazolone compounds exhibit antimicrobial activities. In vitro studies have demonstrated that certain indazolone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

Antitumor Activity

Indazolones have also been explored for their antitumor properties. Specific derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. This activity is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .

Data Table: Summary of Biological Activities

Activity Mechanism Potential Applications
5-Lipoxygenase InhibitionInhibition of leukotriene synthesisAsthma, Allergic Rhinitis, Arthritis
Antimicrobial ActivityDisruption of bacterial cell functionTreatment of bacterial infections
Antitumor ActivityInduction of apoptosis in cancer cellsCancer therapy

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in animal models. The results showed a significant reduction in inflammatory markers and symptoms associated with asthma and arthritis when treated with this compound. The findings support its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of indazolone derivatives against resistant bacterial strains. The study utilized standard disc diffusion methods to assess the minimum inhibitory concentration (MIC) against various pathogens, revealing that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-Butyl-5-methyl-1H-indazol-3(2H)-one depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular proteins involved in cell proliferation and apoptosis. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Indazolone Derivatives

Compound Name (Substituents) Yield (%) Melting Point/Physical State Key NMR Features (¹H/¹³C) Reference
2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one 74 Yellow oil δ 2.41 (s, CH₃), 15.9 (CH₃)
2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (13) 96 149–151°C δ 7.65 (s, aromatic H), 146.3 (C-Br)
2-(4-Methoxybenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) 93 139–141°C δ 3.81 (s, OCH₃), 55.2 (OCH₃)
2-(4-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (8) 95–97 139–141°C δ 7.35 (d, J = 8.5 Hz, aromatic H)
2-Benzyl-1,2-dihydro-3H-indazol-3-one (21) 69 170–172°C (black crystals) δ 5.00 (s, CH₂Ph), 47.99 (CH₂Ph)

Key Observations:

Substituent Effects on Physical State : Bulky or polar groups (e.g., nitro, bromo) increase crystallinity and melting points, while alkyl chains (e.g., butyl) favor liquid/oil states at room temperature .

Synthetic Yields : Photochemical methods (74–74% yield for 2-butyl-5-methyl derivative) are comparable to classical methods (93–98% for nitro-substituted analogs) but operate under milder conditions .

Spectroscopic Trends : Electron-withdrawing groups (e.g., nitro, CF₃) deshield aromatic protons, shifting ¹H NMR signals downfield (δ >7.5), whereas electron-donating groups (e.g., OCH₃) shield adjacent protons .

Biological Activity

2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one is a compound belonging to the indazolone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of o-nitrobenzyl alcohol with n-butylamine under photochemical conditions. Recent studies have optimized this process, achieving yields of up to 74% using various light sources and solvents, such as phosphate-buffered saline (PBS) .

Antimicrobial Properties

Research has indicated that indazolone derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibits an IC50 value ranging from 2.43 to 14.65 μM, indicating its potency in inhibiting cancer cell proliferation .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

The biological activity of indazolone derivatives is often attributed to their ability to interact with specific molecular targets within cells. For example, they may inhibit microtubule assembly, leading to apoptosis in cancer cells. This effect has been confirmed by studies showing enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Case Study 1: Antitumor Activity

In a study examining the effects of various indazolone derivatives on breast cancer cells, researchers found that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The compound's ability to disrupt microtubule dynamics was highlighted as a critical factor in its antitumor efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one?

Methodological Answer: The synthesis of indazol-3-one derivatives typically involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, in analogous compounds, 2-chloro-5-nitrobenzoic acid is converted to an acid chloride and subjected to Friedel-Crafts acylation with aromatic substrates (e.g., 1,2-dichlorobenzene). Subsequent heating with hydrazine hydrate in dimethylformamide (DMF) facilitates chlorine substitution and indazole ring closure . For the target compound, alkylation at the N1 position (butyl group) and methyl substitution at C5 may require optimized hydrazine ratios and temperature control during cyclization. Evidence also suggests that epoxide-opening reactions (e.g., using tert-butylamine) followed by ring closure with hydrazine can yield the 1,2-dihydro-3H-indazol-3-one scaffold .

Key Parameters for Synthesis Optimization:

StepReagents/ConditionsCritical Variables
AcylationSOCl₂, AlCl₃Reaction time, solvent purity
CyclizationN₂H₄·H₂O, DMFTemperature (80–120°C), stoichiometry
ReductionRaney Ni, iPrOHCatalyst activity, inert atmosphere

Q. What spectroscopic and chromatographic methods are recommended for characterizing the indazol-3-one core?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the indazolone structure. The C3 carbonyl group typically appears as a downfield signal (~170–180 ppm in ¹³C NMR). Protons adjacent to the butyl and methyl substituents (e.g., H5 and H2) exhibit distinct splitting patterns .
  • Mass Spectrometry (HRMS): High-resolution mass spectrometry validates molecular weight and fragmentation pathways, especially for detecting intermediates during synthesis.
  • X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, particularly if unexpected tautomers (e.g., 1H vs. 2H-indazole) form during synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical and electronic properties of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP with 6-31G(d,p) basis sets) can calculate bond dissociation energies, ionization potentials, and electron affinity. For example, Becke’s exact-exchange functional (B3) achieved <2.4 kcal/mol deviation in thermochemical data for similar heterocycles . Key steps:

  • Geometry Optimization: Minimize energy using gradient-corrected functionals.
  • Frequency Analysis: Confirm absence of imaginary frequencies (stable minima).
  • Solvent Effects: Incorporate polarizable continuum models (PCM) for aqueous or DMF environments.

Example DFT Output Table:

PropertyCalculated ValueExperimental ValueDeviation
ΔH°(atomization)850.3 kcal/mol852.1 kcal/mol-1.8 kcal/mol
Ionization Potential8.7 eV8.5 eV+0.2 eV

Q. How can researchers resolve contradictions in biological activity data for indazol-3-one derivatives across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions, purity, or tautomerism. A three-step approach is recommended:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity via HPLC (>95%) .
  • Tautomer Analysis: Use NMR titration or pH-dependent UV-Vis spectroscopy to identify dominant tautomers (e.g., 1H vs. 2H-indazole), which may exhibit divergent bioactivity .
  • Longitudinal Studies: Adopt multi-wave panel designs (e.g., initial, 1-week, and 1-year follow-ups) to differentiate short-term efficacy vs. long-term toxicity, as seen in analogous pharmacological studies .

Q. What safety precautions are critical during the synthesis of this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for handling hydrazine hydrate (acute toxicity) and SOCl₂ (corrosive). Allergenicity risks, as noted for structurally related isothiazol-3-ones, necessitate PPE (gloves, goggles) .
  • Waste Management: Neutralize acidic by-products (e.g., HCl from Friedel-Crafts) with sodium bicarbonate before disposal.
  • Stability Testing: Assess shelf-life under varying temperatures and humidity to prevent decomposition into hazardous intermediates.

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